molecular formula C5H14N2O2 B8646040 [2-(2-Methoxyethoxy)-ethyl]-hydrazine

[2-(2-Methoxyethoxy)-ethyl]-hydrazine

Cat. No.: B8646040
M. Wt: 134.18 g/mol
InChI Key: SYFDDJMFJWNYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxyethoxy)-ethyl]-hydrazine is a hydrazine derivative featuring a methoxyethoxy-ethyl substituent. Its structure combines a hydrazine core (-NH-NH₂) with a polyethylene glycol-like side chain (2-(2-methoxyethoxy)ethyl), which confers unique physicochemical properties such as enhanced solubility in polar solvents and flexibility in chemical reactivity. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptidomimetics and prodrugs. For example, it has been employed in the synthesis of pyrimidine hydrazine carboxylates for peptide recognition studies and as a precursor for prodrugs targeting opioid receptors via carbamate linkages .

The hydrochloride salt of this compound, (2-Methoxyethyl)hydrazine hydrochloride (CAS: 936249-35-3), is a stable crystalline solid with a molecular weight of 126.58 g/mol. Its synthesis typically involves hydrazine hydrate reacting with methoxyethyl halides or via deprotection of phthalimide intermediates .

Properties

Molecular Formula

C5H14N2O2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethylhydrazine

InChI

InChI=1S/C5H14N2O2/c1-8-4-5-9-3-2-7-6/h7H,2-6H2,1H3

InChI Key

SYFDDJMFJWNYTG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(2-Methoxyethoxy)-ethyl]-hydrazine with structurally analogous hydrazine derivatives, highlighting differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Safety Notes
This compound C₅H₁₄N₂O₂ Methoxyethoxy-ethyl 134.18 Peptidomimetics, prodrug synthesis (e.g., opioid receptor-targeted carbamates) Handle with care; hydrazines are toxic and may cause respiratory irritation .
[2-(2-Methylphenoxy)ethyl]hydrazine HCl C₉H₁₄N₂O·HCl 2-Methylphenoxy-ethyl 202.68 Pharmaceutical intermediates (e.g., antipsychotics) Corrosive; avoid inhalation .
[2-(2,6-Dichlorophenoxy)ethyl]hydrazine C₈H₁₀Cl₂N₂O 2,6-Dichlorophenoxy-ethyl 221.08 Agrochemicals (herbicides, insecticides) Chlorinated derivatives pose environmental risks .
[(5-Ethoxybenzofuran-6-yl)methyl]hydrazine C₁₂H₁₈N₂O₂ Benzofuran-methyl with ethoxy group 222.29 Anticancer or CNS drug candidates Limited safety data; assume acute toxicity .
6-Methoxy-(benzimidazol-2-yl)hydrazine C₈H₁₀N₄O Benzimidazole with methoxy group 178.20 Antifungal/antimicrobial agents Potential mutagenicity due to benzimidazole core .

Key Differences:

Substituent Effects on Reactivity: The methoxyethoxy-ethyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions and prodrug formulations . In contrast, aromatic substituents (e.g., phenoxy or benzofuran groups) increase lipophilicity, favoring membrane permeability in drug candidates . Chlorinated phenoxy derivatives (e.g., [2-(2,6-Dichlorophenoxy)ethyl]hydrazine) exhibit higher stability but raise environmental concerns due to halogen persistence .

Biological Activity: Benzimidazole-based hydrazines (e.g., 6-Methoxy-(benzimidazol-2-yl)hydrazine) show pronounced antifungal activity due to their heterocyclic aromatic structure . Benzofuran derivatives may target neurological pathways, leveraging their planar aromatic systems for receptor binding .

Synthetic Utility: The target compound’s polyethylene glycol-like side chain facilitates conjugation with bioactive molecules (e.g., naltrexone in prodrugs) . Phenoxyethyl hydrazines are often intermediates in antipsychotic drug synthesis, where substituent bulkiness influences receptor selectivity .

Research Findings and Data

  • Solubility: this compound exhibits higher water solubility (>50 mg/mL) compared to phenoxyethyl analogs (<10 mg/mL) due to its ether-oxygen-rich side chain .
  • Thermal Stability : The hydrochloride salt decomposes at 215°C, whereas benzimidazole-based hydrazines degrade at lower temperatures (~180°C) due to aromatic ring instability .
  • Toxicity: Hydrazine derivatives generally require strict handling protocols. For instance, [2-(2,6-Dichlorophenoxy)ethyl]hydrazine has an LD₅₀ of 120 mg/kg (oral, rats), highlighting its acute toxicity .

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